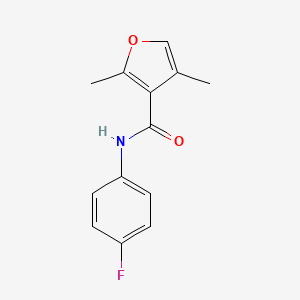

N-(4-fluorophenyl)-2,4-dimethylfuran-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

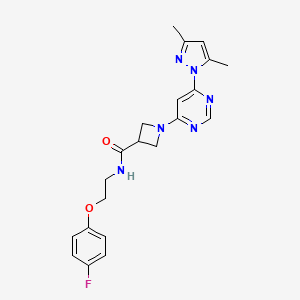

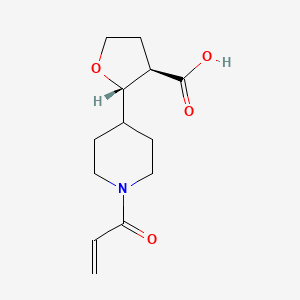

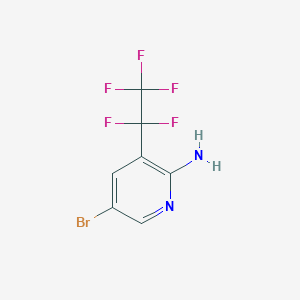

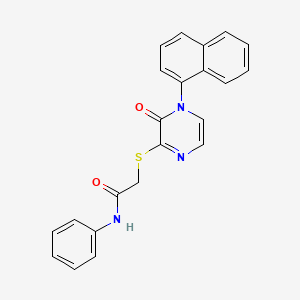

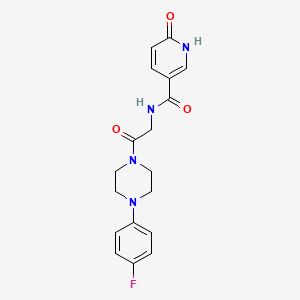

“N-(4-fluorophenyl)-2,4-dimethylfuran-3-carboxamide” is a chemical compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a carboxamide group (CONH2), which is a functional group derived from carboxylic acid (COOH) where the hydroxyl group (-OH) is replaced by an amine group (NH2) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, a carboxamide group, and a fluorophenyl group . The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atom on the phenyl ring, the electron-donating methyl groups on the furan ring, and the polar carboxamide group . The exact reactions that this compound can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxamide group and the aromatic rings would likely make this compound relatively stable . Its solubility would depend on the polarity of the solvent .Applications De Recherche Scientifique

1. Potential Applications in Cancer Treatment

- A study by Ahsan (2012) explored the synthesis of N-(4-fluorophenyl)-2,4-dimethylfuran-3-carboxamide analogues and found them to have significant anticancer activity. This highlights its potential as a therapeutic agent in oncology.

- Another research by Ahsan et al. (2011) evaluated analogues of this compound for antitubercular activity, suggesting its utility in treating tuberculosis.

2. Inhibition of Kinase Activity

- The compound has been studied for its role in inhibiting Met kinase activity, a key enzyme in cancer progression. Schroeder et al. (2009) found that this compound derivatives exhibited complete tumor stasis in models of human gastric carcinoma (Schroeder et al., 2009).

3. Application in Polymer Chemistry

- Research by Sun et al. (2016) discussed the use of similar compounds in the synthesis of electrochromic and electrofluorescent polymers, indicating its relevance in advanced material science.

4. Structural Analysis in Crystallography

- A study by Rybarczyk-Pirek et al. (2014) examined the temperature-dependent polymorphism of a related compound, providing insights into its structural dynamics and stability in different conditions.

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors . For instance, N-benzoyl-N’- (4-fluorophenyl) thiourea derivatives have been reported to inhibit the Sirtuin1 enzyme (SIRT1) .

Biochemical Pathways

For instance, N-benzoyl-N’- (4-fluorophenyl) thiourea derivatives have been reported to inhibit the Sirtuin1 enzyme (SIRT1), which plays a crucial role in cellular processes such as aging, transcription, apoptosis, inflammation, and stress resistance .

Pharmacokinetics

N-benzoyl-n’- (4-fluorophenyl) thiourea derivatives are predicted to have good pharmacokinetics (adme) properties . The change in physicochemical properties can affect the pharmacokinetics process, toxicity, and activity of each compound .

Result of Action

Related compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-2,4-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c1-8-7-17-9(2)12(8)13(16)15-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAXFWASWDWMAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C(=O)NC2=CC=C(C=C2)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2411277.png)

![8-{2-[4-(2-Furylcarbonyl)piperazinyl]ethyl}-1,3,7-trimethyl-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2411278.png)

![ethyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2411283.png)

![2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B2411288.png)

![N-(3,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2411292.png)

![5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2411296.png)